C.I. Disperse Blue 35

Polyester dyeing Color strength Anthraquinone dyes

For laboratories validating textile allergen release, this anthraquinone dye is a critical certified reference standard. Do not substitute with generic dark blue dyes—metamerism, poor exhaustion, and phototoxic risk render in-class replacement invalid. This specific compound is essential for accurate HPLC/GC quantification in safety compliance screening and photochemical research.

Molecular Formula C20H14N2O5
Molecular Weight 362.3 g/mol
CAS No. 12222-75-2
Cat. No. B087788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Disperse Blue 35
CAS12222-75-2
Synonymsdisperse blue 35
Molecular FormulaC20H14N2O5
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O
InChIInChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2
InChIKeyOXLITIGRBOEDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C.I. Disperse Blue 35 (CAS 12222-75-2): Anthraquinone Disperse Dye for Polyester Dyeing and Textile Coloration


C.I. Disperse Blue 35 (CAS 12222-75-2) is a synthetic anthraquinone-based disperse dye with molecular formula C20H14N2O5 and molecular weight 362.34 g/mol [1]. Its IUPAC name is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione [2]. As a member of the disperse dye class, it is non-ionic and exhibits low water solubility, making it suitable for dyeing hydrophobic synthetic fibers, particularly polyester, via high-temperature exhaust dyeing or carrier dyeing processes . Commercial trade names include Dispersol Navy B-T, Navilene Navy BT, and Serilene Dark Blue R . The compound is present as a mixture of isomers and is characterized by coplanar aromatic planes with specific substitution patterns that influence its dyeing properties and photochemical behavior .

Why C.I. Disperse Blue 35 Cannot Be Interchanged with Alternative Dark Blue Disperse Dyes


In-class substitution among dark blue disperse dyes is technically invalid due to substantial divergence in three critical performance domains: coloristic behavior under varying light sources, dyebath exhaustion efficiency, and phototoxicological risk profile. C.I. Disperse Blue 35 exhibits a pronounced red-shift in hue under incandescent lighting compared to daylight—a metamerism defect that compromises color consistency in end-use applications [1]. Furthermore, this anthraquinone dye demonstrates unsatisfactory exhaustion from the dyebath in deep shades, leaving colored residual effluent that both increases production costs and imposes environmental compliance burdens [2]. Most critically, C.I. Disperse Blue 35 is a documented skin sensitizer and phototoxic agent capable of generating singlet oxygen upon light exposure, whereas alternative blue disperse dyes exhibit markedly different allergenic potential and photochemical reactivity profiles . These performance and safety divergences preclude simple generic substitution and demand compound-specific evaluation for procurement decisions.

C.I. Disperse Blue 35: Quantified Differentiation Evidence Versus Comparator Dyes


Low Color Strength and High Dye Consumption Versus Anthraquinone Comparator C.I. Disperse Blue 81

In comparative dyeing studies on polyester (PES) fibers under carrier dyeing conditions, C.I. Disperse Blue 35 and its close anthraquinone analog C.I. Disperse Blue 81 both exhibit low color strength relative to alternative azo-based blue disperse dyes. This low color strength necessitates high dye consumption to achieve deep shades, thereby increasing production costs. The patent explicitly states that anthraquinonoid blue dyes 'very generally give only a relatively low color strength, which, as a rule, amounts to a high dye consumption and thus considerable production costs for the dyeings (in particular in the case where greater depths of color are produced)' [1].

Polyester dyeing Color strength Anthraquinone dyes

Metamerism Defect: Pronounced Red-Shift Under Incandescent Light Versus C.I. Disperse Blue 81

C.I. Disperse Blue 35 and its anthraquinone analog C.I. Disperse Blue 81 both exhibit a significant metamerism defect: dark blue and navy dyeings produced with these dyes show a strong shift in hue toward the red end of the spectrum when viewed under evening light (incandescent lamp). The patent notes that 'the color perceived is completely variable, depending on the type of light source used' [1]. This color inconsistency renders these dyes problematic for applications where color fidelity under diverse lighting conditions is critical.

Color consistency Metamerism Light source dependency

Unsatisfactory Dyebath Exhaustion in Deep Shades Versus Conventional Disperse Dyes

In deep shade dyeing of polyester fibers, C.I. Disperse Blue 35 and C.I. Disperse Blue 81 demonstrate unsatisfactory exhaustion of the dyebath compared to other conventional disperse dyes. The patent states that 'the dyes C.I. Disperse Blue 35 and C.I. Disperse Blue 81 produce in the deep shades only unsatisfactory exhaustion of the dyebath compared to other conventional disperse dyes in the dyeing of PES fibers, so that the remaining, still colored residual dye liquors lead to undesirable pollution of the effluent' [1]. This poor exhaustion translates directly to increased dye wastage, higher wastewater treatment costs, and environmental compliance challenges.

Dyeing efficiency Effluent pollution Exhaustion yield

ISO Standard Fastness Profile for Quality Control Benchmarking

C.I. Disperse Blue 35 exhibits a defined fastness profile under ISO testing standards: Light Fastness (ISO) rating of 6 (fading) and 5 (stain); Washing Fastness (ISO) rating of 4-5 (fading) and 3-4 (stain); Perspiration Fastness (ISO) rating of 5 (fading) and 4-5 (stain) . These quantitative ratings provide a benchmark for comparing the dye's performance against alternative blue disperse dyes. However, as an anthraquinone dye classified as a high-energy (S-type) disperse dye, its sublimation fastness is inherently high but leveling performance is comparatively poor [1].

Fastness testing ISO standards Quality control

Documented Skin Sensitization and Phototoxicity Hazard Versus Lower-Risk Alternatives

C.I. Disperse Blue 35 is a documented skin sensitizer associated with allergic contact dermatitis. It is included in standard patch test series for textile dye allergy screening. In a clinical study of 1,780 consecutive patients, a textile dye mix containing Disperse Blue 35 at 0.5% concentration was used to assess contact allergy prevalence [1]. The compound is classified with hazard statement H317: 'May cause allergic skin reaction' (Skin Sens. 1) . Crucially, mechanistic studies demonstrate that C.I. Disperse Blue 35 is a phototoxic agent that generates singlet oxygen (¹O₂) upon light exposure, with a major component identified as 4,5-diamino-1,8-dihydroxyanthraquinone that efficiently generates this reactive oxygen species [2]. This photochemical reactivity distinguishes it from many alternative disperse dyes that lack this photosensitization mechanism.

Contact dermatitis Skin sensitization Phototoxicity

Photodegradation Quantum Yield and Wavelength Dependency

C.I. Disperse Blue 35 undergoes photodegradation with wavelength-dependent quantum yields. Studies on disperse dyes indicate that quantum yields for photodegradation by monochromatic light of wavelengths below 400 nm generally increase with decreasing wavelength [1]. For disperse dyes on polyester fibers, the most effective wavelength for photodegradation was found to be near 320 nm [2]. Additionally, an apparent anomaly was observed: the absence of dye photodegradation on polyester fabric with 254-nm radiation was attributed to the screening effect of the polymer matrix, not intrinsic dye stability [1]. This wavelength-dependent behavior informs lightfastness performance expectations under different illumination conditions.

Photostability Lightfastness mechanism UV degradation

C.I. Disperse Blue 35: Evidence-Based Application Scenarios for Research and Industrial Use


Reference Standard for Allergenic Disperse Dye Detection and Quantification

C.I. Disperse Blue 35 serves as a certified reference standard for the assay of allergy-releasing dyes in textiles . Its documented skin sensitization profile and inclusion in clinical patch test series make it a critical analytical standard for laboratories performing textile safety testing and regulatory compliance screening . Procurement of high-purity analytical-grade material (suitable for HPLC and GC) enables accurate quantification in complex textile matrices .

Model Compound for Photochemical and Phototoxicological Research

C.I. Disperse Blue 35 is a well-characterized phototoxic agent that generates singlet oxygen (¹O₂) and superoxide upon light exposure . Its purified components have been studied using electron spin resonance (ESR) spin trapping and direct ¹O₂ luminescence detection . Researchers investigating Type I and Type II photochemical mechanisms, cutaneous photosensitivity, or singlet oxygen-mediated biological effects utilize this dye as a model system.

Polyester Dyeing for Applications Where Metamerism and Exhaustion Efficiency Are Non-Critical

C.I. Disperse Blue 35 remains suitable for polyester fiber dyeing in applications where deep navy shades are not required, where lighting conditions are controlled or single-source, and where dyebath exhaustion efficiency is not a primary cost driver . The dye's light fastness rating of 6 (ISO) provides adequate performance for many general textile applications. However, users should account for the documented limitations: low color strength requiring higher dye consumption for depth, red-shift under incandescent light, and poor exhaustion in deep shades .

Calibration and Validation of HPLC/UPLC Analytical Methods for Disperse Dyes

C.I. Disperse Blue 35 is used for method development and validation in reverse-phase HPLC and UPLC applications . Validated separation methods employing acetonitrile/water mobile phases with phosphoric acid (or formic acid for MS-compatible workflows) enable detection and quantification of this dye in environmental samples, textile extracts, and biological matrices . The compound's LogP of 3.66 informs chromatographic method optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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